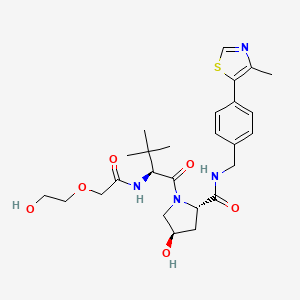
(S,R,S)-AHPC-acetamido-O-PEG1-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-AHPC-acetamido-O-PEG1-OH is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its chiral centers, which contribute to its stereochemical properties. The presence of polyethylene glycol (PEG) in its structure enhances its solubility and biocompatibility, making it a valuable candidate for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-acetamido-O-PEG1-OH involves multiple steps, starting with the preparation of the chiral centers. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials. The acetamido group is introduced through an acylation reaction, while the PEG moiety is attached via etherification. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of contamination and improving efficiency.
化学反応の分析
Types of Reactions: (S,R,S)-AHPC-acetamido-O-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
(S,R,S)-AHPC-acetamido-O-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential as a drug delivery agent, owing to its biocompatibility and solubility.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of (S,R,S)-AHPC-acetamido-O-PEG1-OH involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, facilitating binding interactions. The PEG moiety enhances solubility and reduces immunogenicity, allowing the compound to circulate in biological systems for extended periods. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
類似化合物との比較
- (S,S,S)-AHPC-acetamido-O-PEG1-OH
- (R,R,R)-AHPC-acetamido-O-PEG1-OH
- (S,R,R)-AHPC-acetamido-O-PEG1-OH
Comparison: (S,R,S)-AHPC-acetamido-O-PEG1-OH is unique due to its specific stereochemistry, which influences its chemical reactivity and biological interactions. Compared to its stereoisomers, this compound may exhibit different binding affinities and selectivities, making it a valuable tool for studying stereochemical effects in various applications.
特性
分子式 |
C26H36N4O6S |
|---|---|
分子量 |
532.7 g/mol |
IUPAC名 |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-(2-hydroxyethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H36N4O6S/c1-16-22(37-15-28-16)18-7-5-17(6-8-18)12-27-24(34)20-11-19(32)13-30(20)25(35)23(26(2,3)4)29-21(33)14-36-10-9-31/h5-8,15,19-20,23,31-32H,9-14H2,1-4H3,(H,27,34)(H,29,33)/t19-,20+,23-/m1/s1 |
InChIキー |
UTRBIRKKWQMNOF-ZRCGQRJVSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCO)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


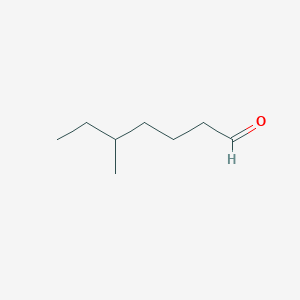
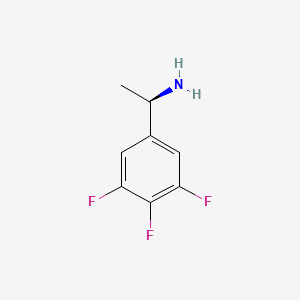
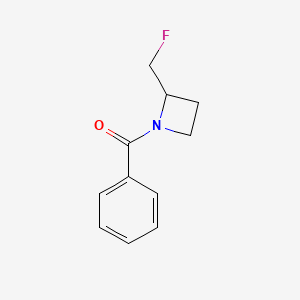

![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)

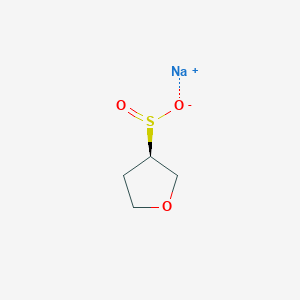
![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/no-structure.png)
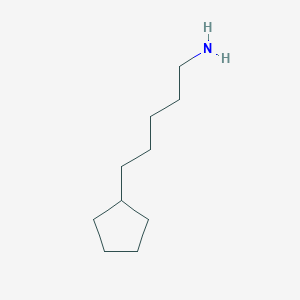

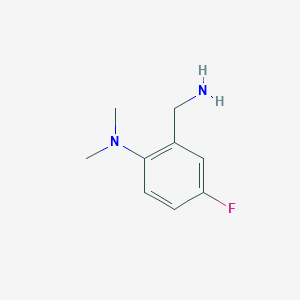
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)
